![molecular formula C10H22N2O B1491084 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-amine CAS No. 2098048-99-6](/img/structure/B1491084.png)
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, chemical stability, etc .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals due to its role as a chiral amine. Chiral amines are a key component in approximately 40% of all active pharmaceutical ingredients . They are used in the production of drugs for conditions such as obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder.
Enantioselective Synthesis
The compound serves as a precursor in the enantioselective synthesis of drug-like molecules. Enantiopure compounds are crucial for creating medications with the desired therapeutic effects and minimal side effects. This compound can be used to produce high-purity enantiomers for clinical applications .
Biocatalysis
In the field of biocatalysis, this compound can be used as a substrate for transaminase enzymes. These enzymes facilitate the production of chiral amines through an environmentally friendly and economically viable method, which is highly desirable in green chemistry practices .
Chemical Research
Researchers can employ this compound in chemical synthesis studies to explore novel reaction pathways and develop new synthetic methodologies. Its unique structure allows for the investigation of different chemical reactions under various conditions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-13-8-10-7-12(5-4-11)6-9(10)2/h9-10H,3-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOREXIEUWQWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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